1-[3-(1H-Inden-3-yl)propyl]pyrrolidine
Description
Contextualization of the Pyrrolidine (B122466) Scaffold in Medicinal Chemistry Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic drugs. nih.govresearchgate.net Its prevalence in medicinal chemistry can be attributed to several key properties that make it an attractive scaffold for drug design.
Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of stereochemically diverse molecules. The presence of chiral centers on the pyrrolidine ring can significantly influence the pharmacological activity and selectivity of a compound by dictating its three-dimensional orientation and binding affinity to biological targets. nih.govresearchgate.net
Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can enhance the physicochemical properties of a drug candidate, such as its solubility and lipophilicity. These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent.
Pharmacological Versatility: Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and anti-inflammatory properties. frontiersin.org This wide range of activities underscores the versatility of the pyrrolidine scaffold in addressing various disease states.
The following table provides examples of approved drugs that contain the pyrrolidine scaffold, highlighting its therapeutic importance.
| Drug Name | Therapeutic Class | Role of Pyrrolidine Moiety |
| Pramiracetam | Nootropic | Forms the core of the racetam class of drugs. |
| Aniracetam | Nootropic | A derivative of the 2-pyrrolidinone structure. |
| Captopril | ACE Inhibitor | The pyrrolidine ring is a key structural feature for binding to the angiotensin-converting enzyme. mdpi.com |
| Lisinopril | ACE Inhibitor | Contains a proline (a pyrrolidine carboxylic acid) residue. |
Role of the Indene (B144670) Moiety in Contemporary Drug Discovery Research
The indene moiety, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is another important pharmacophore in drug discovery. Its rigid structure and aromatic nature provide a unique platform for the design of novel therapeutic agents.
Substituted indenes are integral components of several biologically active molecules and approved drugs. sigmaaldrich.com The indene nucleus has been explored for a variety of therapeutic applications, owing to its ability to interact with a diverse range of biological targets. Research has shown that indene derivatives possess anti-inflammatory, anticancer, and antiviral activities. A notable example of an indene-containing drug is Sulindac, a non-steroidal anti-inflammatory drug (NSAID).
The following table showcases some research findings on the biological activities of indene derivatives.
| Research Area | Findings |
| Anticancer Activity | Certain indene derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the disruption of microtubule formation and the inhibition of protein kinases. |
| Anti-inflammatory Activity | The indene scaffold is a key component of several compounds with potent anti-inflammatory effects, often through the inhibition of enzymes such as cyclooxygenase (COX). |
| Neuroprotective Effects | Some indene derivatives have been investigated for their potential in treating neurodegenerative diseases, with studies suggesting they may offer protective effects against neuronal damage. |
Rationale for Investigating 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine
While specific research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be inferred from the well-established pharmacological profiles of its constituent pyrrolidine and indene moieties. The synthesis of such a hybrid molecule is likely driven by the hypothesis that the combination of these two pharmacophores could lead to synergistic effects or novel biological activities.
The propyl linker connecting the pyrrolidine and indene rings provides conformational flexibility, allowing the two moieties to adopt various spatial orientations. This flexibility is crucial for optimizing the binding of the molecule to its biological target. The rationale for investigating this specific compound likely stems from a desire to explore new chemical space and to develop compounds with improved efficacy, selectivity, and pharmacokinetic properties compared to existing agents.
Scope and Objectives of Academic Research on the Compound
The academic research on this compound would likely encompass a multidisciplinary approach, with the following scope and objectives:
Chemical Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthetic route to this compound and its analogues. This would involve the characterization of the synthesized compounds using various spectroscopic and analytical techniques to confirm their structure and purity.
Pharmacological Screening: A key objective would be to screen the compound for a wide range of biological activities, based on the known properties of pyrrolidine and indene derivatives. This could include in vitro assays to assess its anticancer, anti-inflammatory, antiviral, and neuroprotective potential.
Mechanism of Action Studies: Should the compound exhibit significant biological activity, further research would aim to elucidate its mechanism of action. This could involve identifying the specific cellular targets and signaling pathways that are modulated by the compound.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationship would be a crucial objective. This would involve the synthesis and evaluation of a library of related compounds with modifications to the pyrrolidine ring, the indene nucleus, and the propyl linker, to identify the key structural features responsible for the observed biological activity.
Structure
3D Structure
Properties
CAS No. |
62687-77-8 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-[3-(3H-inden-1-yl)propyl]pyrrolidine |
InChI |
InChI=1S/C16H21N/c1-2-8-16-14(6-1)9-10-15(16)7-5-13-17-11-3-4-12-17/h1-2,6,8,10H,3-5,7,9,11-13H2 |
InChI Key |
VITHXXRFLKHLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC2=CCC3=CC=CC=C32 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Target Relationship Str Studies
Fundamental Principles of Pyrrolidine-Based SAR
The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a common feature in many natural and synthetic biologically active compounds. bohrium.commdpi.com Its utility in drug design stems from its saturated, non-planar structure, which allows for a three-dimensional exploration of the pharmacophore space, a significant advantage over flat, aromatic systems. researchgate.netnih.gov This non-planarity, a phenomenon known as "pseudorotation," provides a scaffold with increased 3D coverage. researchgate.net The substitution patterns on the pyrrolidine ring are known to significantly affect the activity and selectivity of compounds. bohrium.com
Modifications at specific positions on the pyrrolidine ring can drastically alter a compound's interaction with its target.
N1 Position: The nitrogen atom in the pyrrolidine ring is a key feature, conferring basicity to the scaffold. nih.gov Substituents on this nitrogen (the N1 position) can modulate this basicity and introduce new interaction points. For instance, N-substituted pyrrolidine derivatives are widely explored to alter pharmacological profiles. bohrium.com The size and nature of the substituent can influence binding affinity and selectivity.
| Position on Pyrrolidine Ring | Type of Substitution | General Impact on Activity | Reference Example |
|---|---|---|---|
| N1 | Alkylation/Arylation | Modulates basicity and can introduce key binding interactions. | N-substituted pyrrolidine derivatives show varied cytotoxicity in cancer cell lines. bohrium.com |
| 3rd | Hydroxylation/Fluorination | Influences ring conformation (puckering) and can form specific hydrogen bonds. | Fluorine substitution can enhance the conformational stability of proline-rich proteins. beilstein-journals.org |
| 5th | Carboxylic Acid/Ester | Can act as a hydrogen bond donor/acceptor or interact with charged residues. | Modifications at this position in pyrrolidine pentamines affect inhibitory properties. mdpi.com |
The non-planar nature of the pyrrolidine ring gives rise to a series of low-energy conformations, often described as envelope (E) and twist (T) forms. researchgate.net The ring undergoes a low-energy conformational change called pseudorotation, where the "pucker" of the ring moves around the five atoms. researchgate.netnih.gov
The stereochemistry of substituents has a profound impact on biological activity. nih.gov Different stereoisomers of a molecule can exhibit vastly different potencies and selectivities because biological targets like enzymes and receptors are chiral. researchgate.netnih.gov The spatial arrangement of atoms is critical for the precise alignment required for optimal binding. nih.gov Inductive and stereoelectronic factors, influenced by substituents, can control the puckering of the pyrrolidine ring, effectively "locking" it into a preferred conformation (e.g., Cγ-exo or Cγ-endo). nih.gov This conformational control is a powerful tool in medicinal chemistry to design molecules that fit a specific binding site with high affinity.
Indene (B144670) Moiety Modifications and Their Influence on Molecular Recognition
The indene moiety is a bicyclic aromatic hydrocarbon that provides a rigid, planar scaffold. Aromatic rings are frequently involved in molecular recognition at protein-ligand interfaces, participating in non-bonded interactions such as π-π stacking, cation-π, and hydrophobic interactions. mdpi.com
Adding substituents to the indene ring can modulate its electronic properties and steric profile, thereby influencing its binding interactions. stackexchange.com The effects can be broadly categorized as inductive and resonance effects. libretexts.orglibretexts.org
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic ring through resonance, which can enhance cation-π interactions. lumenlearning.commdpi.com
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-F, -Cl) decrease the ring's electron density, which can alter π-π stacking interactions and introduce new polar contacts. libretexts.org
The position of the substituent on the indene ring is also critical, as it determines the spatial location of these modified electronic and steric properties, affecting the precise fit with a target. lumenlearning.com
| Substituent Type | Example Group | Electronic Effect | Potential Influence on Molecular Recognition |
|---|---|---|---|
| Activating (EDG) | -OH, -OCH₃, -NH₂ | Increases electron density of the ring. | May enhance cation-π interactions; can act as H-bond donor/acceptor. mdpi.com |
| Deactivating (EWG) | -NO₂, -CN, -CF₃ | Decreases electron density of the ring. | Can strengthen π-π stacking with electron-rich aromatic residues. |
| Halogens | -F, -Cl, -Br | Inductively withdrawing, weakly resonance donating. | Can form halogen bonds and alter lipophilicity. |
Bioisosterism is a strategy used in drug design to replace a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. drughunter.comnih.gov Replacing the indene moiety with other bicyclic or heterocyclic rings can lead to improved potency, selectivity, or pharmacokinetic profiles. researchgate.net
The goal of such a replacement is to maintain the key interactions of the original scaffold while potentially introducing new, favorable ones or improving properties like solubility. chem-space.com The success of a bioisosteric replacement is highly dependent on the specific context of the ligand-target interaction. drughunter.com
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Indene | Indole (B1671886) | Introduces a hydrogen bond donor (N-H) and alters electronic distribution. researchgate.net |
| Benzofuran/Benzothiophene | Replaces a carbon with a heteroatom (O or S), modifying polarity and hydrogen bonding capacity. | |
| Naphthalene | Maintains a bicyclic aromatic system but with a different electronic and steric profile. |
Role of the Propyl Linker in Ligand-Target Interactions
Studies on similar molecules have shown that varying the length of an alkyl chain can have a significant impact on binding affinity. nih.gov While increasing chain length can sometimes improve hydrophobic interactions, there is often an optimal length, beyond which affinity may decrease due to steric hindrance or an entropic penalty. nih.gov The flexibility of the propyl chain allows the molecule to adopt various conformations, but binding to a target may require it to adopt a specific, higher-energy conformation, which can incur an enthalpic cost. nih.gov Therefore, the linker's flexibility and length must be optimized to achieve the ideal balance for effective ligand-target interaction.
Research on 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine Remains Undisclosed in Publicly Accessible Scientific Literature
An extensive review of available scientific databases and scholarly articles reveals a significant gap in the public knowledge base regarding the chemical compound this compound. Despite its defined chemical structure, detailed research findings, particularly concerning its Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) studies, are not present in the accessible scientific literature. Consequently, an integrated analysis of its derivatives and the application of computational tools for elucidating these relationships cannot be conducted at this time.
The synthesis and exploration of novel chemical entities are fundamental to drug discovery and development. Central to this process are SAR and STR studies, which systematically investigate how modifications to a molecule's structure affect its biological activity and its interaction with specific biological targets, respectively. These studies are crucial for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.
Furthermore, computational chemistry has become an indispensable tool in modern medicinal chemistry. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Molecular Field Analysis (MFA) are routinely employed to build predictive models that guide the design of new compounds with improved biological profiles. These in silico methods accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
However, in the case of this compound and its potential derivatives, the foundational experimental data required for such analyses are absent from public view. This lack of information precludes any meaningful discussion or generation of data tables related to its integrated SAR/STR analysis or the computational elucidation of these relationships.
The absence of published research could be attributed to several factors. The compound may be part of proprietary research within a pharmaceutical or biotechnology company and has not been disclosed publicly. Alternatively, it may be a novel scaffold that has not yet been extensively investigated or reported on in academic or industrial research settings.
Until research data on this compound and its analogs become publicly available, a comprehensive and scientifically accurate article on its SAR and STR, as per the requested detailed outline, cannot be produced. The scientific community awaits future disclosures that may shed light on the potential biological activities and therapeutic applications of this particular chemical scaffold.
Molecular Mechanisms of Action and Target Interactions Preclinical Research Focus
Investigation of Molecular Targets and Binding Affinities
A crucial first step in characterizing a novel compound is the identification of its molecular targets and the quantification of its binding affinity. However, for 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine, there are no publicly available studies that have systematically screened the compound against a panel of receptors, enzymes, or transporters to determine its primary binding sites.
Receptor Binding Assay Methodologies (e.g., Radioligand Binding, Functional Assays)
Standard preclinical evaluation would involve receptor binding assays to determine the affinity of this compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and other receptor types. Methodologies such as radioligand binding assays, which measure the displacement of a known radioactive ligand from its receptor by the test compound, are essential for determining binding constants like the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).
Following initial binding assessment, functional assays would be employed to determine the compound's efficacy at the identified receptors. These assays, which can measure second messenger responses (e.g., cAMP accumulation, calcium flux), would classify the compound as an agonist, antagonist, or inverse agonist. Currently, no such data has been published for this compound.
Enzyme Inhibition Study Methodologies (e.g., Succinate (B1194679) Dehydrogenase, Acetylcholinesterase)
The potential for a compound to inhibit key enzymes is another critical aspect of its preclinical profile. Enzymes such as succinate dehydrogenase, a key component of the mitochondrial electron transport chain, and acetylcholinesterase, which degrades the neurotransmitter acetylcholine, are common targets for in vitro screening. However, there is no available research detailing any investigation into the inhibitory activity of this compound against these or any other enzymes.
Transporter Interaction Study Methodologies (e.g., Serotonin (B10506) Reuptake Transporter)
Neurotransmitter transporters, such as the serotonin reuptake transporter (SERT), are significant targets for many centrally acting drugs. In vitro transporter interaction studies, often using cell lines expressing the transporter of interest and measuring the uptake of a radiolabeled substrate, are used to assess a compound's ability to inhibit transporter function. There is currently no published data on the interaction of this compound with the serotonin reuptake transporter or other neurotransmitter transporters.
Exploration of Cellular Signaling Pathways Modulated by the Compound
Beyond initial target binding, understanding how a compound modulates intracellular signaling pathways is key to elucidating its mechanism of action. This would involve cell-based assays to investigate downstream effects, such as the activation or inhibition of protein kinases, changes in gene expression, or alterations in other signaling cascades. Without identified molecular targets, research into the cellular signaling pathways modulated by this compound has not been undertaken.
Allosteric Modulation and Orthosteric Binding Site Analysis
A detailed pharmacological characterization would also investigate the nature of the compound's binding to its target. This includes determining whether it binds to the primary (orthosteric) binding site, where the endogenous ligand binds, or to a secondary (allosteric) site, which can modulate the affinity or efficacy of the primary ligand. Such studies are contingent on the initial identification of a molecular target, and therefore, no information on allosteric modulation or orthosteric binding for this compound is available.
Multi-target Pharmacology Approaches for this compound
Many modern drug discovery efforts employ a multi-target pharmacology approach, designing compounds that interact with multiple targets to achieve a desired therapeutic effect. Given the lack of data on the primary targets of this compound, it is not possible to assess whether it possesses a multi-target profile or if such an approach has been considered in its design or evaluation.
Ligand-Target Kinetics and Thermodynamics
A comprehensive search of publicly available scientific literature and preclinical research databases did not yield specific data on the ligand-target kinetics and thermodynamics of the compound this compound. Consequently, detailed research findings, including binding affinity, association and dissociation rates (kon and koff), and thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the interaction of this specific molecule with any biological target, are not available.
The creation of data tables summarizing these parameters is therefore not possible. Research into similarly structured compounds exists; however, in adherence to the strict focus on this compound, discussion of such analogues is excluded. Further preclinical research would be required to elucidate the kinetic and thermodynamic profile of this specific compound's interactions with any potential biological targets.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity descriptors.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems like 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine. DFT calculations can determine key electronic properties that govern the molecule's stability and reactivity.
In studies of analogous compounds, such as indene (B144670) methylene (B1212753) derivatives and substituted pyrrolidinones, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly employed to optimize the molecular geometry and compute electronic parameters. benthamdirect.comarabjchem.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. benthamdirect.com For indene analogues, HOMO-LUMO energy gaps have been calculated to be around 4.0-4.2 eV, indicating good stability. benthamdirect.com
Table 1: Representative DFT-Calculated Electronic Properties for Indene and Pyrrolidine (B122466) Analogues
| Parameter | Description | Typical Value Range | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | benthamdirect.comarabjchem.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | benthamdirect.comarabjchem.org |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 4.5 eV | benthamdirect.com |
| Dipole Moment (µ) | Measure of molecular polarity | 1.0 to 4.0 Debye | arabjchem.org |
This table presents typical data ranges observed in DFT studies of structurally related indene and pyrrolidine compounds to illustrate the expected properties for this compound.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.
For molecules containing nitrogen, like the pyrrolidine ring in this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. This site would be a primary center for hydrogen bonding and interactions with electrophiles. benthamdirect.com Conversely, the hydrogen atoms attached to the aromatic indene ring would likely exhibit positive potential. This analysis is crucial for understanding non-covalent interactions, which are key to ligand-receptor binding. benthamdirect.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in a simulated physiological environment (e.g., in water).
For a flexible molecule like this compound, MD simulations can reveal the preferred conformations of the propyl-pyrrolidine side chain relative to the indene ring. When this molecule is bound to a protein target, MD simulations lasting for tens or hundreds of nanoseconds can assess the stability of the binding pose predicted by docking studies. benthamdirect.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov Stable ligand-protein complexes in MD simulations are often characterized by low RMSD values (e.g., remaining stable around 0.25 nm) and the formation of persistent intermolecular hydrogen bonds. benthamdirect.com
Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. It is an essential tool in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.
Identification of Key Binding Pockets and Residues
Docking studies begin by identifying a potential binding site, or "pocket," on the target protein. For analogues of this compound, such as other indene derivatives, docking has been used to explore interactions with targets like tubulin and acetylcholinesterase. benthamdirect.comnih.gov In a typical study, the indene moiety might engage in hydrophobic interactions or π-π stacking with aromatic amino acid residues like tryptophan (Trp) and phenylalanine (Phe) within the binding pocket. researchgate.net The pyrrolidine nitrogen, being a hydrogen bond acceptor, could form crucial hydrogen bonds with donor residues such as tyrosine (Tyr) or serine (Ser). For instance, in docking studies of indene analogues with acetylcholinesterase, key interacting residues included Trp84, Phe330, and Trp279. researchgate.net
Prediction of Binding Modes and Affinities
Docking algorithms score different binding poses to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energy values suggest a more favorable interaction. In studies of various indene and pyrrolidine derivatives, docking scores for promising compounds often range from -8.0 to -13.0 kcal/mol. benthamdirect.comajchem-a.comscispace.com
The predicted binding mode provides a detailed 3D model of the ligand-protein complex. For this compound, a plausible binding mode would involve the planar indene ring fitting into a hydrophobic cavity of the protein, while the more flexible propyl-pyrrolidine chain orients itself to form specific polar contacts. For example, docking of dihydro-1H-indene analogues into the colchicine (B1669291) binding site of tubulin showed that the indene ring occupied a cavity formed by hydrophobic residues like Valβ238, Leuβ248, and Alaβ317. nih.gov The analysis of these interactions is critical for rationalizing the structure-activity relationships (SAR) of a series of compounds and for designing new molecules with improved potency and selectivity. nih.gov
Table 2: Summary of Computational Predictions for Ligand-Protein Interactions
| Computational Method | Predicted Outcome | Key Parameters | Example Residues |
|---|---|---|---|
| Molecular Docking | Binding affinity and pose | Binding Energy (kcal/mol) | Trp, Phe, Tyr, Ser |
| Molecular Dynamics | Stability of the complex | RMSD, Hydrogen Bonds | N/A |
| MEP Analysis | Reactive sites for interaction | Electrostatic Potential | N/A |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used in virtual screening to search large databases of chemical compounds for other molecules that fit the pharmacophore and may possess similar activity.
Although no pharmacophore models have been developed specifically for this compound, studies on other pyrrolidine-containing compounds demonstrate the general approach. For instance, pharmacophore-based virtual screening has been successfully employed to identify potential inhibitors of various enzymes by focusing on the key interaction features of a known active ligand. This process typically involves:
Generation of a Pharmacophore Model: Based on a set of known active molecules or the crystal structure of a target protein with a bound ligand.
Database Screening: The pharmacophore model is used as a 3D query to search chemical databases for compounds that match the defined features.
Hit Identification and Optimization: The retrieved compounds ("hits") are then subjected to further computational analysis, such as molecular docking, and eventually experimental testing.
Without known biological targets or activity data for this compound, the development of a specific pharmacophore model is not feasible.
Cheminformatics and Data Mining for Derivative Discovery
Cheminformatics combines computer and information science to address problems in chemistry. Data mining, a key aspect of cheminformatics, involves extracting valuable information and patterns from large datasets of chemical and biological data. These approaches are instrumental in identifying structure-activity relationships (SAR) and in the design of novel derivatives with improved properties.
The application of cheminformatics and data mining for the discovery of derivatives of this compound would require an initial dataset of related compounds with associated biological activity data. As no such data is publicly available for this specific compound, a cheminformatics-driven derivative discovery program has not been reported.
In a hypothetical scenario, if a biological activity for this compound were to be identified, researchers could employ cheminformatics tools to:
Analyze Structural Analogs: Search for and analyze structurally similar compounds to understand the existing chemical space.
Develop Quantitative Structure-Activity Relationship (QSAR) Models: Build mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then predict the activity of newly designed derivatives.
Virtual Library Design: Computationally generate a library of virtual derivatives of this compound by modifying its structure in various ways. These virtual compounds could then be screened using the developed QSAR models or other computational techniques.
Preclinical Biological Activity Spectrum and Mechanistic Investigations Types of Activities
General Overview of Preclinical Evaluation Strategies
Information not available.
In Vitro Pharmacological Characterization
No data is available in the scientific literature regarding the receptor binding affinity or functional activity of 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine at any characterized receptor.
There are no published studies detailing the effects of this compound on the activity of any enzymes.
No research has been published describing the activity of this compound in any cell-based functional assays.
In Vivo Preclinical Models for Activity Assessment (e.g., Models for Central Nervous System Activity, Anti-inflammatory Activity, Antimalarial Activity)
There is no available data from in vivo studies in animal models for this compound to assess its potential therapeutic effects.
Investigation of Biological Selectivity and Specificity
As no primary biological targets have been identified, the selectivity and specificity of this compound have not been investigated.
Analytical Methodologies in Research and Development
Dissolution and Solubility Profiling in Research Contexts
Without access to synthesis and characterization reports for "1-[3-(1H-Inden-3-yl)propyl]pyrrolidine," providing the requested in-depth scientific article is not feasible.
Bioanalytical Methods for In Vitro and In Vivo Study Samples
The quantification of this compound in biological samples, such as plasma, urine, and tissue homogenates, as well as in in vitro systems like liver microsomes, is predominantly achieved through the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). springernature.comresearchgate.net This technique offers the high sensitivity and selectivity required to detect and quantify low concentrations of the analyte in complex matrices. springernature.com
In Vitro Sample Analysis
For in vitro studies, such as metabolic stability assays using liver microsomes or hepatocytes, the primary goal is to measure the rate of depletion of the parent compound over time. researchgate.net These assays are crucial for determining the intrinsic clearance of a compound. researchgate.net A typical workflow involves incubating this compound with the biological system (e.g., liver microsomes) and quenching the reaction at various time points. researchgate.net
Sample preparation for these in vitro assays often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. researchgate.net The resulting supernatant can then be directly injected into the LC-MS/MS system.
Table 1: Illustrative LC-MS/MS Parameters for In Vitro Analysis of this compound
| Parameter | Condition |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion (m/z) | Specific fragment ion for quantification |
| Collision Energy | Optimized for fragmentation |
In Vivo Sample Analysis
The analysis of in vivo samples, such as plasma from pharmacokinetic studies, presents additional challenges due to the complexity of the matrix and the typically lower concentrations of the analyte. Sample preparation is more rigorous to minimize matrix effects. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a combination thereof. researchgate.net For pyrrolidine-containing compounds, mixed-mode or cation exchange SPE cartridges can be effective for cleanup. nih.gov
In neuroscience research, in vivo microdialysis is a powerful technique for measuring extracellular levels of molecules in the brains of living animals. nih.govresearchgate.netbuczynski-gregus.com This method could be employed to study the brain penetration and neurotransmitter modulation effects of this compound. The dialysate collected can often be directly analyzed by a highly sensitive LC-MS/MS system. nih.govacs.org
Table 2: Representative Sample Preparation and LC-MS/MS Method for In Vivo Plasma Analysis
| Step | Description |
| Sample Preparation | |
| Method | Solid-Phase Extraction (SPE) |
| SPE Cartridge | Cation Exchange |
| Sample Pre-treatment | Plasma sample diluted with aqueous acid |
| Wash Steps | 1. Methanol/Water mixture2. Acetonitrile |
| Elution | 5% Ammonium Hydroxide in Methanol |
| Post-Elution | Evaporation to dryness and reconstitution in mobile phase |
| LC-MS/MS | |
| System | UHPLC coupled to a triple quadrupole mass spectrometer |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Parent Ion → Product Ion (for this compound)Parent Ion → Product Ion (for Internal Standard) |
The development of these bioanalytical methods requires careful optimization and validation to ensure accuracy, precision, selectivity, and sensitivity, adhering to regulatory guidelines for bioanalytical method validation.
Future Research Directions and Translational Potential
Design of Next-Generation Derivatives based on SAR Insights
The foundation for optimizing the therapeutic potential of 1-[3-(1H-Inden-3-yl)propyl]pyrrolidine lies in a thorough investigation of its Structure-Activity Relationships (SAR). A systematic medicinal chemistry campaign would be essential to synthesize and evaluate a library of derivatives to elucidate the pharmacophoric elements crucial for biological activity. Key modifications would include:
Modification of the Indene (B144670) Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the indene ring could modulate electronic properties and steric bulk, potentially influencing binding affinity and selectivity for specific biological targets.
Alterations to the Propyl Linker: The length and rigidity of the alkyl chain connecting the indene and pyrrolidine (B122466) moieties could be varied. Exploring shorter or longer linkers, as well as the introduction of conformational constraints such as double bonds or cyclic structures, may impact the spatial orientation of the key pharmacophores and thereby affect biological activity.
Substitution on the Pyrrolidine Ring: The pyrrolidine ring offers several positions for substitution. Introducing functional groups could alter the compound's polarity, basicity, and potential for hydrogen bonding, which are critical for receptor interactions and pharmacokinetic properties.
The insights gained from these systematic modifications would guide the rational design of next-generation derivatives with improved potency, selectivity, and a more favorable pharmacokinetic profile.
Exploration of Novel Therapeutic Areas
The unique chemical structure of this compound suggests several potential therapeutic avenues for exploration. The indole (B1671886) moiety, a common feature in many biologically active compounds, is known to interact with a variety of receptors and enzymes. For instance, indole derivatives have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors, making them potential candidates for treating central nervous system disorders such as depression. nih.govresearchgate.net The pyrrolidine ring is also a prevalent scaffold in many pharmaceuticals.
Future research should involve broad-based pharmacological screening of this compound and its derivatives against a panel of biological targets, including but not limited to:
Central Nervous System (CNS) Disorders: Evaluation of binding and functional activity at serotonin, dopamine, and norepinephrine (B1679862) transporters and receptors to assess potential as an antidepressant, anxiolytic, or antipsychotic agent. nih.gov
Oncology: Screening for cytotoxic activity against various cancer cell lines, as some indole derivatives have demonstrated antitumor properties. mdpi.com
Infectious Diseases: Assessment of antimicrobial and antifungal activity, given the broad biological activities of related heterocyclic compounds. researchgate.netmdpi.com
Application of Advanced Computational and AI-Driven Drug Discovery Tools
To accelerate the drug discovery process for this compound, the integration of advanced computational and artificial intelligence (AI)-driven tools is paramount. These technologies can significantly reduce the time and cost associated with identifying and optimizing lead compounds. multiperspectivesjournal.commdpi.com
Molecular Docking and Virtual Screening: Computational models of potential biological targets can be used to predict the binding affinity and mode of interaction of this compound and its virtual derivatives. This can help prioritize the synthesis of compounds with the highest likelihood of success.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the relationship between the chemical structure and biological activity of a series of derivatives, QSAR models can be developed to predict the activity of novel, unsynthesized compounds.
AI and Machine Learning: AI algorithms, particularly machine learning and deep learning, can be trained on large datasets of chemical and biological information to identify novel drug candidates, predict their properties, and optimize their structures. multiperspectivesjournal.comerpublications.com For instance, generative AI models can propose novel molecular structures with desired pharmacological profiles. erpublications.com
| Computational Tool | Application in Drug Discovery | Potential Impact on this compound Research |
| Molecular Docking | Predicts binding of a ligand to a receptor. | Prioritize synthesis of derivatives with high predicted affinity. |
| Virtual Screening | Screens large libraries of compounds against a target. | Identify initial hits from virtual libraries of derivatives. |
| QSAR Modeling | Relates chemical structure to biological activity. | Predict activity of new derivatives and guide lead optimization. |
| AI/Machine Learning | Learns from data to make predictions. | Accelerate hit-to-lead optimization and predict ADMET properties. ardigen.commdpi.com |
Development of Targeted Delivery Systems for Research Compounds
For a research compound to become a viable therapeutic, it must be effectively delivered to its site of action while minimizing off-target effects. The development of targeted drug delivery systems is a crucial area of future research for derivatives of this compound. wikipedia.org
Nanoparticle-Based Carriers: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.govmdpi.com These carriers can also be functionalized with targeting ligands to direct the drug to specific cells or tissues.
Prodrug Strategies: The compound could be chemically modified into an inactive prodrug that is converted to the active form at the target site. This can enhance bioavailability and reduce systemic toxicity.
These approaches can help overcome potential challenges related to the compound's physicochemical properties and improve its therapeutic index.
Integration of Omics Technologies in Mechanistic Studies
To gain a comprehensive understanding of the mechanism of action of this compound and its derivatives, the integration of "omics" technologies is essential. biobide.com These high-throughput techniques provide a global view of molecular changes within a biological system in response to a drug. nih.gov
Genomics and Transcriptomics: These technologies can identify changes in gene and RNA expression, respectively, following treatment with the compound. This can reveal the signaling pathways and cellular processes that are modulated.
Proteomics: This involves the large-scale study of proteins and can identify the protein targets of the compound and downstream changes in protein expression and post-translational modifications.
Metabolomics: This technique analyzes the complete set of small-molecule metabolites and can provide insights into the metabolic pathways affected by the compound.
By integrating data from these different omics platforms, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover novel therapeutic applications. benthamdirect.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
